molecular formula C17H13F2N3O2 B2976843 N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-difluorobenzamide CAS No. 946234-41-9

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-difluorobenzamide

Cat. No. B2976843
CAS RN: 946234-41-9
M. Wt: 329.307
InChI Key: MCWQBMUPTTYXBW-UHFFFAOYSA-N
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Description

“N-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-difluorobenzamide” is a chemical compound with a molecular formula of C15H13N3O2S . It is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings were synthesized and evaluated for their in vitro anti-HIV-1 activity . Another study reported a multicomponent synthesis of substituted 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one derivatives .

Scientific Research Applications

Chemical Structure and Synthesis

Research has elucidated the synthesis and crystal structure of compounds related to N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-difluorobenzamide, showcasing the complexity and potential applications in chemical synthesis. For instance, studies have demonstrated the use of pentafluorophenyl as a Lewis acid to stabilize a cis secondary amide conformation, highlighting the solvent-dependent conformational equilibrium and its significance in chemical synthesis and drug design (Forbes et al., 2001).

Pharmacological Potential

Several derivatives have been synthesized and evaluated for their pharmacological potential, including as inhibitors of TNF-α production, which could have implications for anti-inflammatory and anticancer therapies (Collin et al., 1999). Another study focused on the antiproliferative activity, DFT, Hirshfeld surface analysis, and molecular docking study of similar compounds, providing insights into their potential as anticancer agents (Huang et al., 2020).

Biological Activities

Research into the insecticidal and antibacterial potential of pyrimidine-linked pyrazole heterocyclics has shown promising results, indicating that these compounds could serve as templates for the development of new agents in these areas (Deohate & Palaspagar, 2020). Moreover, derivatives have been designed, synthesized, and evaluated for anticonvulsant and antidepressant activities, further highlighting the versatility and therapeutic potential of compounds within this chemical class (Zhang et al., 2016).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given that similar compounds have shown anti-HIV-1 activity . Additionally, the development of more efficient synthesis methods could also be a future direction .

properties

IUPAC Name

N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O2/c1-9-5-6-22-14(7-9)20-10(2)15(17(22)24)21-16(23)12-4-3-11(18)8-13(12)19/h3-8H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWQBMUPTTYXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=C(C=C(C=C3)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,4-difluorobenzamide

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